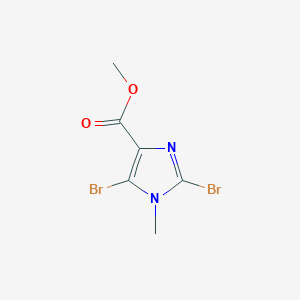

methyl 2,5-dibromo-1-methyl-1H-imidazole-4-carboxylate

Description

Methyl 2,5-dibromo-1-methyl-1H-imidazole-4-carboxylate (CAS No. 2504203-10-3) is a halogenated imidazole derivative characterized by a methyl ester group at position 4, bromine atoms at positions 2 and 5, and a methyl substituent at the 1-position of the imidazole ring. Its molecular formula is C₆H₆Br₂N₂O₂, with a molecular weight of 306.93 g/mol. The compound’s structural complexity and halogenation pattern make it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions where bromine atoms serve as reactive sites for further functionalization .

Key physicochemical properties (inferred from structural analogs):

- Solubility: Likely low in water due to the hydrophobic methyl and bromine substituents; soluble in polar aprotic solvents (e.g., DMF, DMSO).

- Reactivity: Bromine atoms at positions 2 and 5 are susceptible to nucleophilic substitution or Suzuki-Miyaura coupling, while the ester group may undergo hydrolysis under acidic/basic conditions.

Properties

IUPAC Name |

methyl 2,5-dibromo-1-methylimidazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Br2N2O2/c1-10-4(7)3(5(11)12-2)9-6(10)8/h1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRGWJIYBAQHTGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(N=C1Br)C(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,5-dibromo-1-methyl-1H-imidazole-4-carboxylate typically involves the bromination of a precursor imidazole compound. One common method is the reaction of 1-methylimidazole with bromine in the presence of a suitable solvent, such as acetic acid, to yield the dibromo derivative. The carboxylation step can be achieved by reacting the dibromo compound with methyl chloroformate under basic conditions to form the desired ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-dibromo-1-methyl-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The imidazole ring can undergo oxidation or reduction under specific conditions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution Reactions: Substituted imidazole derivatives.

Oxidation: Oxidized imidazole compounds.

Reduction: Reduced imidazole compounds.

Hydrolysis: Carboxylic acid derivatives.

Scientific Research Applications

Methyl 2,5-dibromo-1-methyl-1H-imidazole-4-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of methyl 2,5-dibromo-1-methyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The bromine atoms and the imidazole ring play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares methyl 2,5-dibromo-1-methyl-1H-imidazole-4-carboxylate with structurally related imidazole derivatives, emphasizing substituent effects on reactivity and applications:

Key Comparative Insights:

Substituent Effects on Reactivity: The dual bromine substitution in the target compound enables sequential functionalization (e.g., selective coupling at position 2 or 5), unlike mono-bromo analogs . The 1-methyl group sterically shields the imidazole ring, reducing unwanted N-alkylation side reactions compared to the non-methylated analog (CAS 883876-21-9) .

Functional Group Influence :

- Ester vs. Carboxylic Acid : The methyl ester in the target compound enhances stability and solubility in organic media, whereas the carboxylic acid analog (CAS 883876-21-9*) is more polar and prone to salt formation .

- Ethyl vs. Methyl Ester : Ethyl esters (e.g., CAS 74478-93-6) offer higher lipophilicity, advantageous in drug design for membrane permeability .

Synthetic Applications: The target compound’s bromine atoms are ideal for palladium-catalyzed cross-coupling, a feature less exploitable in mono-bromo derivatives like CAS 852181-03-4 . Non-methylated analogs (e.g., CAS 883876-21-9) are more reactive in electrophilic substitutions due to the unprotected N-H group .

Biological Activity

Methyl 2,5-dibromo-1-methyl-1H-imidazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of bromine atoms and an ester functional group, which contribute to its unique reactivity and biological properties. The compound is synthesized through bromination and carboxylation reactions involving imidazole derivatives.

The compound is believed to act primarily as an enzyme inhibitor , affecting various biochemical pathways related to protein and nucleic acid synthesis. Its mode of action likely involves the inhibition of specific enzymes, disrupting normal cellular functions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, it has demonstrated effective activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

Anticancer Activity

In addition to its antimicrobial properties, this compound has been explored for its anticancer potential . Preliminary studies suggest it may inhibit cancer cell proliferation through similar mechanisms as its antibacterial action, possibly by interfering with cellular enzyme functions involved in growth regulation.

Case Studies

Several studies have investigated the biological activity of imidazole derivatives, including this compound:

- Study on Antimicrobial Efficacy : A comprehensive evaluation of various imidazole derivatives highlighted the superior antimicrobial activity of this compound compared to other compounds in its class .

- Anticancer Research : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity:

- Synthesis and Modification : Various synthetic pathways have been explored to modify the imidazole ring structure, aiming to improve efficacy against specific pathogens or cancer cells .

- Comparative Studies : Comparative analyses with similar compounds indicate that the unique combination of bromine substituents and the ester group contributes significantly to its biological activity .

Q & A

Q. What are the optimal synthetic routes for methyl 2,5-dibromo-1-methyl-1H-imidazole-4-carboxylate, and how can reaction conditions be systematically optimized?

Methodological Answer:

- Step 1: Precursor Selection

Start with 1-methyl-1H-imidazole-4-carboxylate derivatives (e.g., methyl 1-methyl-1H-imidazole-4-carboxylate) as precursors. Bromination at positions 2 and 5 can be achieved using N-bromosuccinimide (NBS) or Br₂ in a controlled environment. - Step 2: Factorial Design for Optimization

Use factorial design to test variables like solvent polarity (DCM vs. DMF), temperature (0–50°C), and stoichiometry (1–2 eq Br₂). For example, lower temperatures may reduce side reactions, as seen in similar brominated imidazole syntheses . - Step 3: Yield Monitoring

Track yields via TLC (Rf values) and ESI-MS for intermediate verification .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

- Multi-Technique Approach:

- 1H-NMR : Confirm substitution patterns (e.g., δ 7.91 ppm for aromatic protons in brominated imidazoles) .

- ESI-MS : Detect molecular ion peaks (e.g., m/z 843.18 [M+H⁺] for brominated analogs) to verify molecular weight .

- HPLC : Use reverse-phase chromatography with UV detection (λ = 254 nm) to quantify purity (>95% threshold).

Q. What stability considerations are critical for handling and storing this compound?

Methodological Answer:

- Degradation Pathways:

Brominated imidazoles are prone to hydrolysis under humid conditions. - Storage Protocol:

- Store under inert gas (N₂/Ar) at –20°C in amber vials.

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess degradation .

Advanced Research Questions

Q. How can computational methods guide the design of reactions involving this compound?

Methodological Answer:

- Quantum Chemical Calculations:

Use density functional theory (DFT) to model bromination transition states and identify energy barriers. ICReDD’s workflow integrates computational predictions with experimental validation, reducing trial-and-error iterations . - Reaction Path Search:

Tools like GRRM17 can map intermediates and byproducts, aiding in selectivity optimization for dibromination .

Q. What strategies resolve contradictions in regioselectivity data during bromination?

Methodological Answer:

- Controlled Bromination Experiments:

- Vary directing groups (e.g., methyl vs. carboxylate) to compare bromination patterns.

- Use isotopic labeling (e.g., ²H-NMR) to track substituent effects.

- Cross-reference with crystallographic data (if available) to confirm positional assignments .

- Meta-Analysis:

Compare datasets from analogous compounds (e.g., 5-bromo-1-methylimidazole derivatives) to identify trends in electronic/steric influences .

Q. How can this compound serve as a precursor for bioactive molecule development?

Methodological Answer:

- Functionalization Pathways:

- Suzuki Coupling : Replace bromide with aryl/heteroaryl groups for SAR studies.

- Carbohydrazide Derivatives : React with hydrazine to form hydrazide analogs (e.g., 1-methyl-1H-imidazole-5-carbohydrazide) for antimicrobial screening .

- In Silico Screening:

Dock derivatives into target enzymes (e.g., bacterial dihydrofolate reductase) using AutoDock Vina to prioritize synthetic targets .

Q. What reactor designs improve scalability for high-yield bromination?

Methodological Answer:

- Microreactor Systems:

Continuous-flow reactors enhance heat/mass transfer, critical for exothermic bromination. CRDC subclass RDF2050112 emphasizes reactor design for reproducibility . - Membrane Separation:

Integrate in-line nanofiltration to remove excess Br₂ and HBr, improving purity without column chromatography .

Q. How can researchers reconcile discrepancies in reported spectroscopic data?

Methodological Answer:

- Collaborative Validation:

- Share raw NMR/ESI-MS data via platforms like Zenodo for peer verification.

- Use deuterated solvents (e.g., DMSO-d6) to standardize chemical shift reporting .

- Dynamic NMR Studies:

Investigate temperature-dependent splitting to confirm conformational equilibria in solution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.